Marbofloxacin mechanism of action on DNA gyrase
Marbofloxacin mechanism of action on DNA gyrase
An In-depth Technical Guide on the Mechanism of Action of Marbofloxacin on DNA Gyrase
Executive Summary
Marbofloxacin is a third-generation synthetic fluoroquinolone antibiotic used exclusively in veterinary medicine.[1][2][3] Its potent bactericidal activity stems from the targeted inhibition of essential bacterial type II topoisomerases, primarily DNA gyrase and, to a lesser extent, topoisomerase IV.[1][4][5] Marbofloxacin functions by binding to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[1][6] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which subsequently arrests DNA replication and transcription, ultimately inducing bacterial cell death.[4][6][7] This guide provides a detailed examination of this mechanism, including quantitative inhibition data, cellular consequences, and the experimental protocols used for its study.
The Core Mechanism: Targeting the Gyrase-DNA Complex
The primary molecular target of marbofloxacin is DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[8] This enzyme is essential for bacterial survival, as it introduces negative supercoils into the DNA, a process critical for relieving torsional stress during DNA replication and transcription.[9][10][11]
Marbofloxacin does not bind to the enzyme or DNA alone but specifically targets the transient gyrase-DNA complex.[1][12] The drug intercalates into the DNA at the site of cleavage, forming a stable ternary marbofloxacin-gyrase-DNA complex.[13][14] This stabilization of the "cleavage complex" is the cornerstone of its mechanism, effectively poisoning the enzyme and converting it into a cell-killing agent that generates permanent double-strand breaks.[6][8]
Interaction with GyrA and GyrB Subunits
The binding of marbofloxacin involves specific interactions within the enzyme's structure. The GyrA subunits are primarily responsible for DNA binding and cleavage, containing the active site tyrosine residues that form covalent bonds with the DNA backbone.[8] The region of GyrA between amino acids 67 and 106 (E. coli numbering) is known as the Quinolone Resistance-Determining Region (QRDR), where resistance-conferring mutations most frequently occur.[8][12] Molecular docking studies suggest that residues such as Ser83 and Asp87 in GyrA are critical for binding fluoroquinolones, mediated through a water-metal ion bridge.[8][12][15]
The GyrB subunits possess the ATPase activity that powers the strand-passage reaction.[8] The C-7 ring system of the fluoroquinolone molecule, including marbofloxacin, extends towards the GyrB subunit, establishing key interactions.[12][14] This dual interaction with both GyrA and GyrB subunits within the DNA-bound complex is crucial for the drug's high affinity and inhibitory potency.
Caption: Logical flow of marbofloxacin's action on DNA gyrase.
Quantitative Analysis of DNA Gyrase Inhibition
The efficacy of marbofloxacin is quantified by its inhibitory concentration (IC₅₀) against purified DNA gyrase and its Minimum Inhibitory Concentration (MIC) against various bacterial strains. These values demonstrate its potent activity at low concentrations.
| Parameter | Organism/Enzyme | Value | Reference |
| MIC | P. multocida | 0.075 µg/mL | [1] |
| MIC₉₀ | E. coli (sensitive strains) | 2 µg/mL | [16] |
| IC₅₀ | S. aureus DNA Gyrase | 0.71 µg/mL (for similar quinolone) | [8] |
| IC₅₀ | E. coli DNA Gyrase | 11.5 µM (for similar quinolone) | [8] |
Cellular Consequences and Downstream Pathways
The generation of double-strand breaks by the stabilized ternary complex is a catastrophic event for the bacterial cell, triggering a cascade of cellular responses.[7]
-
Arrest of DNA Replication: The physical obstruction of the ternary complex on the DNA template blocks the progression of the replication fork, leading to a rapid halt in DNA synthesis.[6][12]
-
Induction of the SOS Response: The presence of extensive DNA damage activates the bacterial SOS response, a global stress response system that upregulates a suite of genes involved in DNA repair.[7][17]
-
Oxidative Damage Pathway: Recent studies suggest that gyrase inhibition also induces an oxidative damage pathway.[7] This model proposes that the initial DNA damage leads to misregulation of iron metabolism and the generation of reactive oxygen species (ROS), which amplifies the initial bactericidal effect of the antibiotic.[7]
Caption: Cellular response pathways following DNA gyrase inhibition.
Key Experimental Protocols
The mechanism of marbofloxacin and other fluoroquinolones is primarily elucidated through in vitro enzyme assays.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent DNA gyrase from converting relaxed plasmid DNA into its supercoiled form.
Methodology:
-
Reaction Mixture Preparation: A master mix is prepared on ice containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine), 1 mM ATP, and relaxed pBR322 plasmid DNA (approx. 0.5 µg).[10]
-
Inhibitor Addition: Aliquots of the master mix are distributed into reaction tubes. Marbofloxacin, dissolved in a suitable solvent (e.g., DMSO), is added at varying concentrations. Control tubes receive only the solvent.
-
Enzyme Addition & Incubation: Purified E. coli DNA gyrase is diluted in buffer and added to each tube to initiate the reaction. The reactions are incubated at 37°C for 30-60 minutes.[18]
-
Reaction Termination: The reaction is stopped by adding a solution containing SDS and a loading dye (e.g., 2X GSTEB: Glycerol, Tris-HCl, EDTA, Bromophenol Blue). Optionally, chloroform/isoamyl alcohol is added to separate proteins.
-
Gel Electrophoresis: The aqueous phase from each reaction is loaded onto a 1% agarose gel. Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization & Analysis: The gel is stained with ethidium bromide and visualized under UV light.[10] The inhibition is determined by the reduction in the amount of supercoiled DNA compared to the no-drug control. The IC₅₀ is the concentration of marbofloxacin that reduces supercoiling activity by 50%.[19]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Marbofloxacin - Wikipedia [en.wikipedia.org]
- 3. Marbofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egnlab.com [egnlab.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Pleiotropic Transcriptional Profiles: A Case Study of DNA Gyrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. Friend or Foe: Protein Inhibitors of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluoroquinolone-Gyrase-DNA Cleaved Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. profoldin.com [profoldin.com]
- 19. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
